Adamantan-1-amine sulfate
Overview
Description
It is a derivative of adamantane, a polycyclic hydrocarbon, and is commonly used as an antiviral and antiparkinsonian agent . The compound is known for its ability to inhibit several ion channels, including NMDA and M2, and has applications in treating influenza A, Parkinson’s disease, and postoperative cognitive dysfunction .
Preparation Methods
1-Adamantanamine sulfate can be synthesized through the reaction of 1-Adamantanamine with sulfuric acid. The process involves dissolving 1-Adamantanamine in an appropriate solvent and then adding an excess of concentrated sulfuric acid. The product is then crystallized after the reaction . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness. For example, the preparation of 3-amino-1-adamantanol, a related compound, involves nitration and hydroxylation reactions under controlled conditions .
Chemical Reactions Analysis
1-Adamantanamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other reactive groups .
Scientific Research Applications
1-Adamantanamine sulfate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: It is used in the treatment of Parkinson’s disease, postoperative cognitive dysfunction, and as an antiviral agent
Industry: The compound is used as an additive in polymer plasticizers, fiber dyes, and rust inhibitors.
Mechanism of Action
The mechanism of action of 1-Adamantanamine sulfate involves the inhibition of ion channels such as NMDA and M2. This inhibition prevents the release of viral genetic material into the host cytoplasm, thereby exerting its antiviral effects . In the treatment of Parkinson’s disease, the compound increases the synthesis and release of dopamine and inhibits its uptake, which helps alleviate symptoms .
Comparison with Similar Compounds
1-Adamantanamine sulfate is unique due to its broad range of applications and its ability to inhibit multiple ion channels. Similar compounds include:
1-Adamantanamine hydrochloride: Used for similar antiviral and antiparkinsonian applications.
Memantine: Another adamantane derivative used primarily for treating Alzheimer’s disease.
Rimantadine: A derivative with similar antiviral properties but different pharmacokinetics. Compared to these compounds, 1-Adamantanamine sulfate is noted for its higher solubility and broader range of applications.
Properties
IUPAC Name |
adamantan-1-amine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.H2O4S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h7-9H,1-6,11H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRGINNCKYSSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954456 | |
Record name | Sulfuric acid--adamantan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80954456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31377-23-8, 32793-63-8 | |
Record name | Amantadine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31377-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32793-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Adamantanamine, sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032793638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo[3.3.1.13,7]decan-1-amine, sulfate (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfuric acid--adamantan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80954456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.